molecular formula C19H14ClF3N2O2S B2933598 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 301176-63-6

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No. B2933598
CAS RN: 301176-63-6
M. Wt: 426.84
InChI Key: AEMGYILRNIECEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide” is a chemical compound with the molecular formula C19H14ClF3N2O2S . It has an average mass of 426.840 Da and a monoisotopic mass of 426.041656 Da . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring attached to a benzyl group and an acetamide group. The benzyl group is substituted with a chlorine atom, and the acetamide group is substituted with a phenoxy group that carries a trifluoromethyl group .

Scientific Research Applications

Antiviral Research

SR-01000424870 may have applications in antiviral research due to the presence of a thiazol moiety, which is known to exhibit antiviral properties . Thiazole derivatives have been studied for their inhibitory activity against a range of viruses, including influenza and Coxsackie B4 virus. The compound’s potential to bind with high affinity to multiple receptors could make it a valuable candidate for developing new antiviral agents.

Anti-inflammatory Studies

The structural features of SR-01000424870 suggest potential anti-inflammatory applications. Indole derivatives, which share some structural similarities with SR-01000424870, have shown significant anti-inflammatory activities . This compound could be synthesized and tested for its efficacy in reducing inflammation, possibly contributing to the treatment of chronic inflammatory diseases.

Oncology and Anticancer Research

Compounds with thiazol and phenoxy groups have been associated with anticancer activities . SR-01000424870 could be explored as a therapeutic candidate in oncology research, particularly in the synthesis of new drugs aimed at targeting specific cancer cell lines.

Antimicrobial and Antibacterial Studies

The thiazol component of SR-01000424870 is known to possess antimicrobial and antibacterial properties . Research could focus on the compound’s effectiveness against various bacterial strains, potentially leading to the development of new antibiotics.

Antidiabetic Research

Indole and thiazole derivatives have been reported to exhibit antidiabetic effects . SR-01000424870 could be investigated for its potential to act as an antidiabetic agent, which might involve studies on its interaction with enzymes or receptors related to glucose metabolism.

Antioxidant Potential

Phenoxy derivatives have demonstrated antioxidant properties . SR-01000424870 could be assessed for its ability to scavenge free radicals, contributing to research on preventing oxidative stress-related diseases.

properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N2O2S/c20-16-7-2-1-4-12(16)8-15-10-24-18(28-15)25-17(26)11-27-14-6-3-5-13(9-14)19(21,22)23/h1-7,9-10H,8,11H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMGYILRNIECEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)COC3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.